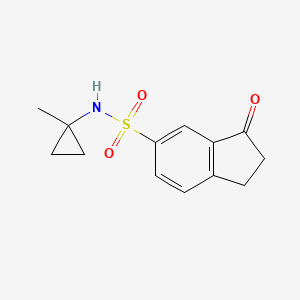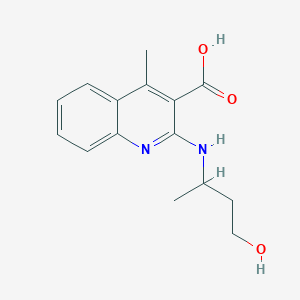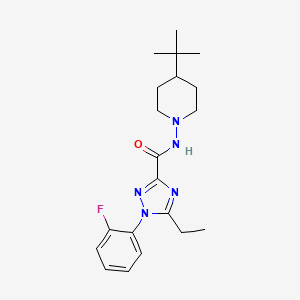![molecular formula C18H21N3O3 B7430238 Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7430238.png)
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family. The mGluR4 receptor is involved in the regulation of neurotransmitter release and has been implicated in a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
作用机制
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate acts as a positive allosteric modulator of the mGluR4 receptor, which is involved in the regulation of neurotransmitter release. By binding to a site on the receptor that is distinct from the neurotransmitter binding site, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate enhances the activity of the receptor in response to glutamate, the primary neurotransmitter involved in excitatory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate are largely mediated by its interaction with the mGluR4 receptor. By enhancing the activity of this receptor, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been shown to modulate neurotransmitter release, improve motor function, reduce anxiety and depression-like behaviors, and modulate pain perception.
实验室实验的优点和局限性
One of the advantages of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate in lab experiments is its specificity for the mGluR4 receptor, which allows for more targeted modulation of neurotransmitter release. However, one limitation of using Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate is its relatively low potency compared to other positive allosteric modulators of the mGluR4 receptor.
未来方向
There are several potential future directions for research on Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate and its therapeutic applications. One area of interest is the development of more potent and selective positive allosteric modulators of the mGluR4 receptor. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate on neurotransmitter release, motor function, anxiety, and depression-like behaviors, and pain perception. Finally, there is potential for the development of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate-based therapies for a variety of neurological disorders, including Parkinson's disease, anxiety, and depression.
合成方法
The synthesis of Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate involves the reaction of 1-phenylimidazole-4-carboxylic acid with methyl 4-bromocyclohexane-1-carboxylate in the presence of a base, such as potassium carbonate. The resulting product is then treated with ammonia to form the final compound, methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate.
科学研究应用
Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential therapeutic applications in a variety of neurological disorders. In animal models of Parkinson's disease, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been shown to improve motor function and reduce the loss of dopaminergic neurons. Additionally, Methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate has been studied for its potential anxiolytic and antidepressant effects, as well as its ability to modulate pain perception.
属性
IUPAC Name |
methyl 4-[(1-phenylimidazole-4-carbonyl)amino]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)13-7-9-14(10-8-13)20-17(22)16-11-21(12-19-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJFFBQBPSAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC(=O)C2=CN(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)
![3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B7430205.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
![N-[2-[(6-fluoropyrimidin-4-yl)amino]propyl]-1-phenylimidazole-4-carboxamide](/img/structure/B7430230.png)

![Ethyl 1-[2-[(1-tert-butylpyrazole-3-carbonyl)amino]ethyl]imidazole-4-carboxylate](/img/structure/B7430252.png)
![N-(4-acetamidophenyl)-2-[(3,7-dimethyl-1-benzofuran-2-yl)methyl-methylamino]acetamide](/img/structure/B7430254.png)